molecular formula C18H15N3O5 B2580961 Methyl 4-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate CAS No. 897615-58-6

Methyl 4-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2580961
CAS No.: 897615-58-6
M. Wt: 353.334
InChI Key: YRWZWNDOUPGBBB-UHFFFAOYSA-N
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Description

Methyl 4-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is an organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a methoxyphenyl group, an oxadiazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents used include phosphorus oxychloride or thionyl chloride.

    Coupling with Methoxyphenyl Group: The oxadiazole intermediate is then coupled with a methoxyphenyl group through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of Methyl 4-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
  • Methyl 4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
  • Methyl 4-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Uniqueness

Methyl 4-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological or material properties.

Properties

IUPAC Name

methyl 4-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-24-14-9-7-12(8-10-14)16-20-21-18(26-16)19-15(22)11-3-5-13(6-4-11)17(23)25-2/h3-10H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWZWNDOUPGBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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